1-(3,5-Dichlorobenzyl)pyrrolidin-3-ol
Overview
Description
Scientific Research Applications
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidines, are important in biological molecules such as heme and chlorophyll. They are often prepared by condensation reactions and are used in various synthetic reactions. Their utility includes applications in solvents, dyes, and derivatives with biological activity (Anderson & Liu, 2000).
Catalysis and Asymmetric Synthesis
A derivative of pyrrolidin-3-ol was used as a catalyst in asymmetric Michael addition, highlighting the importance of such compounds in organocatalysis. The study provides insights into the catalyzing mechanism of this compound (Cui Yan-fang, 2008).
Intercalating Nucleic Acids
Pyrrolidin-3-ol derivatives have been used in the synthesis of intercalating nucleic acids (INAs), which play a role in DNA and RNA duplex stability. This research provides insights into the applications of these compounds in genetic and molecular biology (Filichev & Pedersen, 2003).
Enantiomerically Pure Compounds
Synthesis of enantiomerically pure compounds using pyrrolidin-3-ol derivatives is important for creating bioactive molecules. This demonstrates the role of these compounds in stereoselective synthesis and pharmaceutical applications (Karlsson & Högberg, 2001).
Organic Synthesis and Biological Activity
Research on pyrrolidin-2-ones, closely related to pyrrolidin-3-ol, indicates their importance in synthesizing medicinal molecules due to the ease of substituting various groups, leading to compounds with improved biological activity (Rubtsova et al., 2020).
Molecular Probes and Spin Labels
Stable free radicals derived from pyrrolidin-3-ol are used as molecular probes and labels in magnetic resonance spectroscopy and imaging, indicating their significance in biophysical and biomedical research (Dobrynin et al., 2021).
Future Directions
Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-3-8(4-10(13)5-9)6-14-2-1-11(15)7-14/h3-5,11,15H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSGDSBNCDKQLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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